

# Physicochemical properties of sodium perfluoroctanoate

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An In-Depth Technical Guide to the Physicochemical Properties of **Sodium Perfluoroctanoate** (NaPFO)

## Introduction

**Sodium perfluoroctanoate** (NaPFO), a sodium salt of perfluoroctanoic acid (PFOA), is a synthetic perfluorinated carboxylic acid and a prominent member of the broader class of per- and polyfluoroalkyl substances (PFAS).<sup>[1]</sup> Historically, it has been produced and utilized globally as a highly effective industrial fluorosurfactant, particularly in the emulsion polymerization of fluoropolymers like polytetrafluoroethylene (PTFE).<sup>[1][2]</sup> Its chemical structure, featuring a stable, hydrophobic perfluorinated carbon tail and a hydrophilic carboxylate head group, imparts exceptional surfactant properties and thermal stability.<sup>[1]</sup>

However, the very chemical robustness that makes NaPFO industrially valuable also contributes to its extreme persistence in the environment, leading to widespread detection in ecosystems and biota, including humans.<sup>[3][4][5]</sup> Concerns over its bioaccumulation and potential adverse health effects have prompted significant regulatory scrutiny and a shift towards alternative substances.<sup>[2][6]</sup>

This technical guide provides a comprehensive overview of the core physicochemical properties of **sodium perfluoroctanoate**. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's behavior for applications ranging from environmental fate modeling to toxicological studies and the development of safer alternatives.

# Molecular and Structural Properties

The unique behavior of NaPFO is fundamentally rooted in its molecular structure.

Understanding its chemical identity and spatial configuration is the first step in comprehending its macroscopic properties.

## Chemical Identity

A summary of the key identifiers for **sodium perfluorooctanoate** is presented below.

Identifier	Value	Source(s)
IUPAC Name	sodium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8- pentadecafluorooctanoate	[7]
Synonyms	Sodium pentadecafluorooctanoate, Sodium perfluorocaprylate, PFOA sodium salt	[7][8]
CAS Number	335-95-5	[7][8]
Molecular Formula	C <sub>8</sub> F <sub>15</sub> NaO <sub>2</sub>	[7][8][9]
Molecular Weight	436.05 g/mol	[7][8][9]
SMILES	C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F) [O-].[Na+]	[7][10]
InChIKey	LWHQXUODPPQTL- UHFFFAOYSA-M	[7]

## Molecular Structure

The structure of NaPFO is characterized by a fully fluorinated seven-carbon chain attached to a carboxylate group, with sodium as the counter-ion. The high electronegativity of the fluorine atoms creates a strong, stable carbon-fluorine bond, which is key to the molecule's chemical inertness.

Diagram 1: Molecular Structure of **Sodium Perfluorooctanoate**.

The molecule's amphiphilic nature—a polar, hydrophilic carboxylate "head" and a nonpolar, hydrophobic, and lipophobic "tail"—is the primary driver of its surfactant behavior.[\[1\]](#)

## Fundamental Physicochemical Data

The physical state and behavior of NaPFO under various conditions are critical for its handling, application, and environmental modeling.

## Summary of Physical Properties

NaPFO is typically an off-white powder or solid at room temperature.[\[11\]\[12\]](#) Its key physical properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White to off-white solid/powder	<a href="#">[2]</a> <a href="#">[12]</a>
Melting Point	~275-280 °C (with decomposition)	<a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Boiling Point	188 °C (at 760 mmHg)	<a href="#">[2]</a> <a href="#">[12]</a>
Density	~1.745 g/cm <sup>3</sup>	<a href="#">[2]</a> <a href="#">[12]</a>
Water Solubility	Soluble	<a href="#">[11]</a> <a href="#">[14]</a> <a href="#">[15]</a>

## Solubility Profile

**Sodium perfluorooctanoate** is soluble in water.[\[11\]\[14\]\[15\]](#) The parent acid, PFOA, has a reported water solubility of 9.5 g/L.[\[1\]\[6\]](#) The ionic nature of the sodium salt enhances its affinity for aqueous media. Its solubility in polar organic solvents is also a recognized characteristic.[\[1\]](#) This solubility is crucial for its function as an emulsion stabilizer and is a key factor in its environmental mobility, allowing it to be readily transported in water systems.[\[14\]](#)

## Thermal Stability and Decomposition

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, lending exceptional thermal stability to NaPFO. The 20% decomposition temperature for **sodium**

**perfluorooctanoate** is reported as 298°C.[16] This stability is lower than that of its corresponding lithium salt (341°C), indicating that the counter-ion influences the decomposition temperature.[16] Upon thermal decomposition, hazardous products such as hydrogen fluoride and sodium oxides can be released.[14] Studies on the thermal decomposition of the related ammonium perfluorooctanoate (APFO) show it decomposes to produce 1-H-perfluoroheptane as a major product.[17][18]

## Surfactant Behavior in Aqueous Systems

The most defining characteristic of NaPFO is its action as a fluorosurfactant. This behavior is a direct consequence of its amphiphilic structure, which drives it to accumulate at interfaces and, above a certain concentration, to self-assemble into organized structures.

### Surface Tension Reduction

In an aqueous solution, NaPFO molecules preferentially migrate to the air-water interface. The hydrophobic fluorocarbon tails orient away from the water, while the hydrophilic carboxylate heads remain in the aqueous phase. This alignment disrupts the cohesive energy of water at the surface, leading to a significant reduction in surface tension.[16] This property is fundamental to its use in creating stable emulsions and foams.[1][2] The surface tension of a NaPFO solution decreases with increasing concentration until the point of micellization is reached.[19]

### Micellization and Critical Micelle Concentration (CMC)

Once the air-water interface is saturated with surfactant molecules, further addition of NaPFO to the solution causes the molecules to self-assemble in the bulk phase. They form spherical aggregates known as micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming an outer shell that interfaces with the water. This process is entropy-driven.[20]

The concentration at which this self-assembly begins is a critical parameter known as the Critical Micelle Concentration (CMC). Below the CMC, NaPFO exists primarily as individual ions (monomers). At and above the CMC, any additional surfactant molecules predominantly form micelles.[19] The CMC is a key indicator of a surfactant's efficiency.

Diagram 2: Micelle Formation by **Sodium Perfluorooctanoate** in Aqueous Solution.

The CMC of NaPFO is influenced by factors such as temperature and the presence of electrolytes.[\[21\]](#)[\[22\]](#) For instance, the CMC is generally lower in solutions with higher ionic strength because the electrolytes shield the electrostatic repulsion between the ionic head groups, facilitating aggregation.[\[21\]](#)

Condition	CMC Value	Source(s)
In Deionized Water	~18-31.3 mmol/L	<a href="#">[22]</a> <a href="#">[23]</a>
In 0.01 M NaCl	Lower than in DI water	<a href="#">[21]</a>
In 0.01 M CaCl <sub>2</sub>	Significantly lower than in NaCl	<a href="#">[21]</a>

Note: Reported CMC values can vary based on the experimental method and purity of the sample.

## Experimental Determination of CMC: A Protocol Guide

The determination of the CMC is a critical experiment for characterizing any surfactant. The choice of method depends on the specific property that changes most distinctly at the point of micellization. Two common and reliable methods are surface tensiometry and conductivity measurement.

**Principle:** This method relies on the observation that the surface tension of a surfactant solution decreases as the concentration increases. Once micelles begin to form at the CMC, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension plateaus.[\[19\]](#) The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of concentration.

**Protocol:**

- **Preparation:** Prepare a stock solution of NaPFO of known concentration (e.g., 100 mM) in ultrapure water.
- **Serial Dilutions:** Create a series of dilutions from the stock solution, spanning a concentration range expected to include the CMC (e.g., from 0.1 mM to 50 mM).

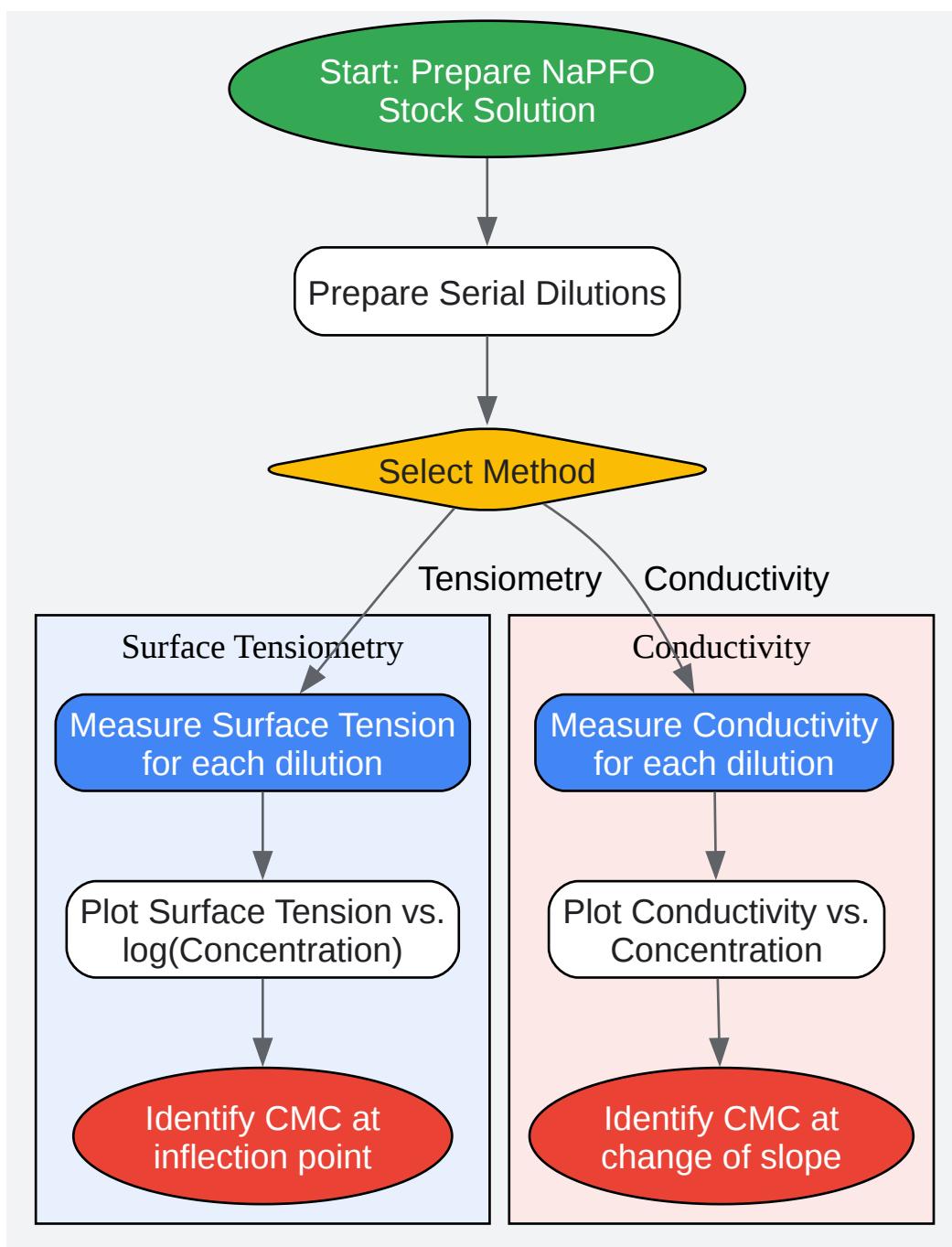
- Instrumentation: Calibrate a surface tensiometer using the Wilhelmy plate or du Noüy ring method with ultrapure water (surface tension  $\sim 72.8 \text{ mN/m}$  at  $20^\circ\text{C}$ ).[24]
- Measurement: For each dilution, measure the equilibrium surface tension. It is crucial to allow sufficient time for the surfactant molecules to migrate to the interface and reach equilibrium before taking a measurement.[24]
- Data Analysis: Plot the measured surface tension ( $y$ ) on the y-axis against the logarithm of the surfactant concentration ( $\log C$ ) on the x-axis.
- CMC Determination: The plot will show two distinct linear regions. The intersection of the trend lines for these two regions corresponds to the CMC.

Principle: This method is suitable for ionic surfactants like NaPFO. The electrical conductivity of the solution is proportional to the concentration and mobility of charge-carrying ions. Below the CMC, NaPFO exists as individual  $\text{Na}^+$  and  $\text{C}_7\text{F}_{15}\text{COO}^-$  ions. As micelles form, the perfluorooctanoate anions are incorporated into larger, less mobile aggregates. Although these micelles are charged, their mobility is significantly lower than that of the free monomers. This leads to a distinct change—a decrease—in the slope of the conductivity versus concentration plot.[22]

Protocol:

- Preparation: Prepare a series of NaPFO solutions of varying concentrations in ultrapure water, similar to the tensiometry method.
- Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell to maintain a constant temperature throughout the experiment.
- Measurement: Starting with the most dilute solution, measure the specific conductivity of each sample. Rinse the probe thoroughly with ultrapure water and the next sample solution between measurements.
- Data Analysis: Plot the specific conductivity ( $\kappa$ ) on the y-axis against the NaPFO concentration ( $C$ ) on the x-axis.

- CMC Determination: The resulting plot will exhibit two linear portions with different slopes. The point where the slope changes is the CMC. The intersection of the two extrapolated linear fits gives a precise value for the CMC.



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Diagram 3: Experimental Workflow for CMC Determination.

## Environmental Fate and Transport

The physicochemical properties of NaPFO are directly linked to its behavior, persistence, and mobility in the environment. Its resistance to degradation and its mobility in water are of significant concern.

- Persistence and Recalcitrance: NaPFO is exceptionally resistant to degradation by natural processes such as hydrolysis, photolysis, or biodegradation.[1][6] This persistence is due to the strength of the carbon-fluorine bonds. As a result, it is not known to transform under typical environmental conditions.[3][5]
- Environmental Mobility: Due to its water solubility and stability, NaPFO is highly mobile in aquatic environments.[4] It can be transported over long distances in surface water and groundwater.[3][25] Atmospheric transport, either in the gas phase or adsorbed to particles, followed by deposition is another significant pathway for its widespread distribution, leading to its detection in remote regions like the Arctic.[4][26]
- Bioaccumulation: NaPFO has been found to bioaccumulate, with detected residues in both wildlife and humans.[1][6] It primarily accumulates in the blood serum, kidney, and liver.[1][6]

## Conclusion

**Sodium perfluorooctanoate** possesses a unique combination of physicochemical properties that have made it a highly effective industrial surfactant. Its defining features include high thermal stability, significant surface activity, and the ability to form micelles in aqueous solutions. These characteristics are a direct result of its amphiphilic structure, dominated by a robust, perfluorinated carbon tail. However, the same chemical stability that provides its industrial utility also makes it an extremely persistent and mobile environmental contaminant with a propensity for bioaccumulation. A thorough understanding of these properties, from its molecular structure to its surfactant behavior and environmental fate, is essential for professionals engaged in environmental remediation, toxicology, and the development of safer, next-generation materials.

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